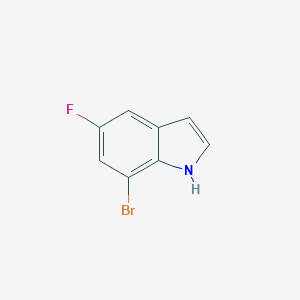

7-bromo-5-fluoro-1H-indole

Vue d'ensemble

Description

7-bromo-5-fluoro-1H-indole is a chemical compound with the molecular formula C8H5BrFN . It is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

The molecular structure of 7-bromo-5-fluoro-1H-indole consists of a bromine atom and a fluorine atom attached to an indole ring . The indole ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Applications De Recherche Scientifique

Biotechnological Production

“7-bromo-5-fluoro-1H-indole” can be produced biotechnologically, which is significant for industrial applications. This compound, along with other halogenated indoles, is valuable for flavor and fragrance applications in the food industry or perfumery. Moreover, it has potential bioactivity with therapeutic implications for treating human diseases .

Antimicrobial and Biofilm Inhibition

Halogenated derivatives of indole, including “7-bromo-5-fluoro-1H-indole,” have shown effectiveness in eradicating persister formation by E. coli and the multidrug-resistant pathogen Staphylococcus aureus. Specifically, these compounds are potent in inhibiting biofilm formation, which is crucial in combating chronic infections .

Antiviral Activity

Indole derivatives have been reported to possess antiviral activities. The structural modification of indoles, such as halogenation, can enhance their efficacy against various viruses. This suggests that “7-bromo-5-fluoro-1H-indole” could be a candidate for developing new antiviral agents .

Anti-HIV Potential

The indole core is a part of many pharmacologically active compounds. Derivatives of indole, including halogenated ones like “7-bromo-5-fluoro-1H-indole,” have been studied for their anti-HIV properties. These studies include molecular docking studies to assess their potential as anti-HIV agents .

Cancer Treatment

Indole derivatives are increasingly being recognized for their role in treating cancer cells. The unique properties of “7-bromo-5-fluoro-1H-indole” may contribute to the development of new treatments for various types of cancer, given the biological activity of indole compounds .

Enzyme Inhibition

“7-bromo-5-fluoro-1H-indole” derivatives have been evaluated as inhibitors of enzymes such as aldose reductase (ALR2) and aldehyde reductase (ALR1). These enzymes are involved in diabetic complications, and their inhibition can be beneficial in managing diabetes-related disorders .

Safety and Hazards

7-bromo-5-fluoro-1H-indole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Proper safety measures should be taken while handling this compound, including wearing protective gloves, protective clothing, eye protection, and face protection .

Orientations Futures

Indole derivatives, including 7-bromo-5-fluoro-1H-indole, have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Future research could focus on the synthesis of novel 7-bromo-5-fluoro-1H-indole derivatives and their biological activity screening. Additionally, in silico studies could be utilized to facilitate the design of novel compounds with anti-tubercular activity .

Mécanisme D'action

Target of Action

7-Bromo-5-fluoro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds . .

Mode of Action

Indole derivatives in general have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives have been associated with a broad range of biological activities, suggesting that they may affect multiple biochemical pathways

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 7-bromo-5-fluoro-1H-indole may have diverse molecular and cellular effects.

Action Environment

It’s important to note that factors such as temperature, ph, and the presence of other molecules can influence the action of a compound .

Propriétés

IUPAC Name |

7-bromo-5-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMFQRPHXMTJSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397342 | |

| Record name | 7-bromo-5-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-bromo-5-fluoro-1H-indole | |

CAS RN |

408355-23-7 | |

| Record name | 7-bromo-5-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-5-fluoro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

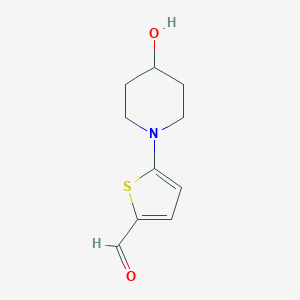

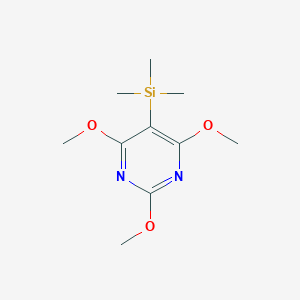

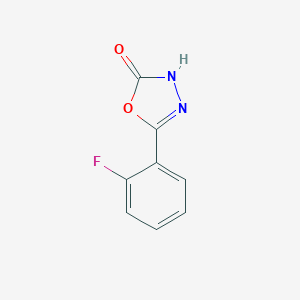

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B152598.png)